

An In-depth Technical Guide to the Physicochemical Characteristics of Crystalline Methyl Oleanonate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl oleanonate, a pentacyclic triterpenoid and a methyl ester derivative of oleanonic acid, has garnered significant interest within the scientific community. As a known Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonist, it presents potential therapeutic applications, including anti-cancer properties. A thorough understanding of its physicochemical characteristics is paramount for its application in research and drug development, ensuring proper handling, formulation, and interpretation of biological data. This technical guide provides a comprehensive overview of the known physicochemical properties of crystalline methyl oleanonate, detailed experimental protocols for its characterization, and a visualization of its relevant biological signaling pathway.

Physicochemical Properties

Crystalline **methyl oleanonate** is a white to off-white solid. Its fundamental properties are summarized in the tables below. While extensive peer-reviewed data on some of its specific physical properties remain limited, this guide compiles available information from commercial suppliers and spectral databases.





Table 1: General and Physical Properties of Methyl

Oleanonate

| Property | Value | Source | |
|-------------------|--|---------------------|--|
| Systematic Name | Methyl 3-oxoolean-12-en-28- oate | NIST | |
| Synonyms | Methyl olean-12-en-3-oxo-28- oate | NIST | |
| CAS Number | 1721-58-0 | NIST | |
| Molecular Formula | C31H48O3 | NIST | |
| Molecular Weight | 468.71 g/mol | NIST | |
| Appearance | White to off-white crystalline solid | Commercial Supplier | |
| Melting Point | Data not available in peer- reviewed literature | | |

Table 2: Solubility Data for Methyl Oleanonate

| Solvent | Solubility | Conditions | Source |
|------------------------------|-----------------------|--|---------------------|
| Dimethyl Sulfoxide (DMSO) | 2.5 mg/mL (5.33 mM) | Requires ultrasonication and warming to 60°C | Commercial Supplier |
| Ethanol | Data not available | | |
| Methanol | Data not available | | |
| Chloroform | Data not available | | |
| Acetone | Data not available | - | |
| Water | Insoluble (predicted) | - | |

Spectroscopic Data



Spectroscopic analysis is crucial for the structural elucidation and confirmation of **methyl oleanonate**. Below are the expected characteristic spectral data based on its structure and data from related oleanane triterpenoids.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl Oleanonate

Note: The following are predicted values based on the structure and may vary depending on the solvent and experimental conditions. Detailed experimental spectra with definitive assignments are not readily available in the public domain.

| ¹ H NMR (Proton) | ¹³ C NMR (Carbon) |
|---|------------------------------|
| ~5.30 ppm (t, 1H, H-12) | ~217 ppm (C-3, C=O) |
| ~3.60 ppm (s, 3H, -OCH₃) | ~178 ppm (C-28, C=O) |
| Multiple signals between 0.80 - 2.50 ppm (m, ~44H, aliphatic protons) | ~144 ppm (C-13) |
| ~122 ppm (C-12) | |
| ~51 ppm (-OCH ₃) | |
| Multiple signals between 15 - 60 ppm (aliphatic carbons) | _ |

Table 4: Predicted Infrared (IR) Absorption Bands for Methyl Oleanonate



| Wavenumber (cm ⁻¹) | Functional Group | Vibrational Mode |
|--------------------------------|------------------|------------------|
| ~2950-2850 | С-Н | Stretching |
| ~1740 | C=O (Ester) | Stretching |
| ~1710 | C=O (Ketone) | Stretching |
| ~1650 | C=C | Stretching |
| ~1460 & ~1380 | С-Н | Bending |
| ~1250-1150 | C-O (Ester) | Stretching |

Table 5: Predicted Mass Spectrometry (MS)

Fragmentation for Methyl Oleanonate

| m/z | Proposed Fragment |
|--------|---|
| 468.71 | [M] ⁺ (Molecular Ion) |
| 453 | [M - CH₃] ⁺ |
| 409 | [M - COOCH ₃] ⁺ |
| 262 | Retro-Diels-Alder fragmentation of the C-ring |
| 203 | Retro-Diels-Alder fragmentation of the C-ring |

Experimental Protocols

The following sections detail standardized experimental procedures for determining the physicochemical characteristics of crystalline **methyl oleanonate**.

Melting Point Determination

Apparatus: Mel-Temp apparatus or similar melting point device, capillary tubes.

Procedure:

 A small amount of the crystalline methyl oleanonate is finely ground and packed into a capillary tube to a height of 2-3 mm.



- The capillary tube is placed in the heating block of the Mel-Temp apparatus.
- The sample is heated rapidly to determine an approximate melting range.
- A fresh sample is then heated slowly, at a rate of 1-2 °C per minute, starting from approximately 20 °C below the approximate melting point.
- The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[1][2][3][4][5]

Solubility Determination (Shake-Flask Method)

Apparatus: Analytical balance, vials with screw caps, orbital shaker or magnetic stirrer, centrifuge, HPLC-UV system.

Procedure:

- An excess amount of crystalline methyl oleanonate is added to a known volume of the desired solvent (e.g., ethanol, methanol, acetone, chloroform) in a sealed vial.
- The vials are agitated in a temperature-controlled orbital shaker or with a magnetic stirrer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then centrifuged to separate the undissolved solid.
- A known volume of the supernatant is carefully removed, filtered through a 0.22 μ m syringe filter, and diluted with a suitable solvent.
- The concentration of **methyl oleanonate** in the diluted solution is quantified using a validated HPLC-UV method against a standard curve.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus: NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes, deuterated solvents (e.g., CDCl₃, DMSO-d₆).

Procedure:



- Approximately 5-10 mg of crystalline methyl oleanonate is dissolved in about 0.6 mL of a suitable deuterated solvent.
- The solution is transferred to a 5 mm NMR tube.
- ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.
- Spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS).[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- A background spectrum of the clean, empty ATR crystal is recorded.
- A small amount of crystalline **methyl oleanonate** is placed directly onto the ATR crystal.
- The pressure arm is lowered to ensure good contact between the sample and the crystal.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10][11][12][13]

Mass Spectrometry (MS)

Apparatus: Mass spectrometer with an Electron Ionization (EI) source, typically coupled with a Gas Chromatograph (GC-MS).

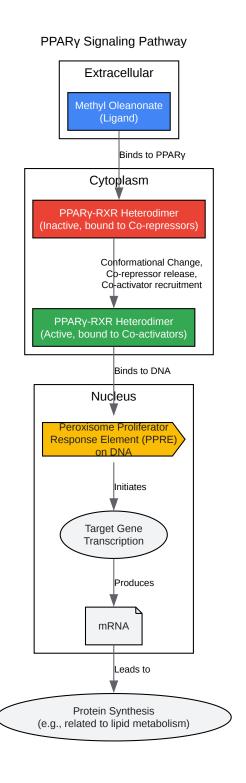
Procedure:

- A dilute solution of methyl oleanonate in a volatile organic solvent is prepared.
- The sample is injected into the GC-MS system. The GC separates the compound from any impurities before it enters the mass spectrometer.
- The compound is ionized in the EI source (typically at 70 eV).
- The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are detected and recorded.[14][15][16]



Signaling Pathway and Experimental Workflow Visualization

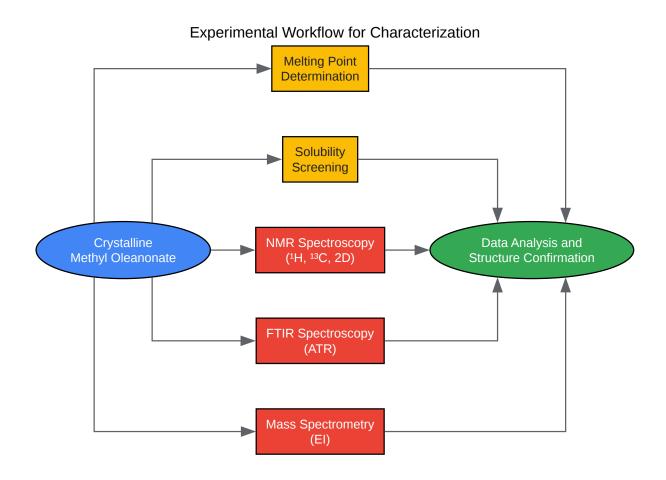
As a PPARy agonist, **methyl oleanonate** influences gene transcription related to adipogenesis and glucose metabolism. The following diagrams illustrate the generalized PPARy signaling pathway and a typical experimental workflow for the characterization of **methyl oleanonate**.





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PPARy Signaling Pathway Activation



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Characterization Workflow

Conclusion

This technical guide consolidates the available physicochemical information for crystalline **methyl oleanonate** and provides standardized experimental protocols for its characterization. While there are gaps in the publicly available quantitative data, the provided information and methodologies offer a robust framework for researchers, scientists, and drug development professionals working with this promising therapeutic agent. Further peer-reviewed studies are encouraged to fully elucidate and publish a complete physicochemical profile of crystalline **methyl oleanonate**.



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